7-Methylchroman-4-one
Overview
Description
7-Methylchroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a fusion of a benzene ring with a dihydropyran ring, where a methyl group is attached at the seventh position
Mechanism of Action
Target of Action
7-Methylchroman-4-one is a derivative of Chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one and its derivatives are known to interact with various biological targets, leading to significant variations in biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Chroman-4-one and its derivatives have been associated with diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one and its derivatives have been associated with various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
7-Methylchroman-4-one interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of an acid catalyst, followed by cyclization to form the chromanone structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted chromanones, chromones, and dihydrochromanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the formulation of cosmetics and fragrances due to its aromatic properties.
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl group at the seventh position but shares a similar core structure.
Chroman-2-one: Differs in the position of the carbonyl group.
Thiochroman-4-one: Contains a sulfur atom in place of the oxygen in the dihydropyran ring.
Uniqueness: 7-Methylchroman-4-one is unique due to the presence of the methyl group at the seventh position, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacological properties compared to its analogs.
Properties
IUPAC Name |
7-methyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVHJJOYXWCTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267999 | |
Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18385-69-8 | |
Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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